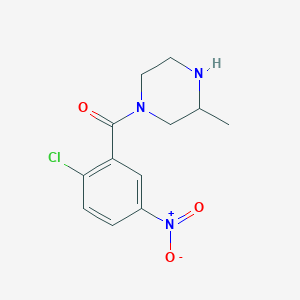

1-(2-Chloro-5-nitrobenzoyl)-3-methylpiperazine

Description

1-(2-Chloro-5-nitrobenzoyl)-3-methylpiperazine is a synthetic organic compound featuring a benzoyl group substituted with chlorine (2-position) and nitro (5-position) moieties, linked to a 3-methylpiperazine ring. This structure combines electron-withdrawing groups (Cl, NO₂) and a sterically hindered piperazine derivative, making it a candidate for medicinal chemistry applications. The 3-methyl group on the piperazine ring enhances selectivity and modulates metabolic stability, as seen in kinase inhibitors like Talmapimod . Its synthesis likely involves nucleophilic substitution or acylation reactions, similar to methods described for analogous benzoylpiperazine derivatives .

Properties

IUPAC Name |

(2-chloro-5-nitrophenyl)-(3-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3/c1-8-7-15(5-4-14-8)12(17)10-6-9(16(18)19)2-3-11(10)13/h2-3,6,8,14H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLFHXXLAOQHDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-nitrobenzoyl)-3-methylpiperazine typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-methylpiperazine. The process begins with the nitration of o-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid . This intermediate is then reacted with 3-methylpiperazine under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of 1-(2-Chloro-5-nitrobenzoyl)-3-methylpiperazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-nitrobenzoyl)-3-methylpiperazine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 1-(2-Amino-5-chlorobenzoyl)-3-methylpiperazine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-Chloro-5-nitrobenzoic acid and 3-methylpiperazine.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes:

- Chemical Formula : C₁₁H₁₄ClN₃O₂

- Molecular Weight : 255.70 g/mol

- IUPAC Name : 1-(2-Chloro-5-nitrobenzoyl)-3-methylpiperazine

This structure allows for diverse interactions within biological systems, making it a valuable candidate in drug development and other applications.

Medicinal Chemistry

1-(2-Chloro-5-nitrobenzoyl)-3-methylpiperazine has been studied for its potential use in developing therapeutic agents. Its nitro group can undergo reduction, leading to reactive intermediates that may interact with biological targets.

Key Applications :

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for antibiotic development.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Neuroprotective Properties : Some studies suggest that it may protect neuronal cells from damage, indicating potential applications in neurodegenerative disease treatment.

Agrochemicals

The compound's ability to inhibit microbial growth also positions it as a potential agent in agrochemical formulations. It could be developed into pesticides or fungicides that target specific plant pathogens without harming beneficial organisms.

Materials Science

In materials science, the unique chemical properties of 1-(2-Chloro-5-nitrobenzoyl)-3-methylpiperazine allow it to be used as a building block for synthesizing new materials with desired properties, such as improved stability or enhanced reactivity.

Antimicrobial Studies

A study demonstrated the efficacy of 1-(2-Chloro-5-nitrobenzoyl)-3-methylpiperazine against Escherichia coli and Staphylococcus aureus, showing a significant reduction in bacterial viability at specific concentrations. This supports its potential as an antimicrobial agent.

Anti-inflammatory Activity

Research indicated that this compound could reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). In vitro tests showed up to 85% inhibition at concentrations around 50 µg/mL.

Neuroprotective Effects

Investigations into the neuroprotective properties revealed that the compound might protect against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitrobenzoyl)-3-methylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can interact with receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Key Observations

Piperazine Substituent Position :

- The 3-methyl group on piperazine improves selectivity in kinase inhibitors (e.g., PAK4 over PAK1) by sterically modulating interactions with ATP-binding pockets . However, in COVID-19 PLpro inhibitors, 4-methylpiperazine derivatives outperformed 3-methyl analogues, highlighting target-dependent effects .

- Gem-dimethylpiperazine (e.g., in PI3Kδ inhibitors) enhances isoform selectivity via increased steric bulk .

For example, 2-chloro-5-nitro substitution may mimic warhead motifs in covalent inhibitors.

Metabolic Stability :

- 3-Methylpiperazine reduces oxidative metabolism of adjacent groups (e.g., benzyl in Talmapimod), prolonging half-life .

Pharmacological and Physicochemical Profiles

Table 2: Comparative Physicochemical Properties

Key Findings

Biological Activity

1-(2-Chloro-5-nitrobenzoyl)-3-methylpiperazine (C10H12ClN3O3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-chloro-5-nitrobenzoyl group. The structural formula is represented as follows:

The biological activity of 1-(2-Chloro-5-nitrobenzoyl)-3-methylpiperazine is primarily attributed to its interaction with various molecular targets within the body:

- Receptor Interaction : The compound has been shown to act as an antagonist at dopamine D2 receptors and serotonin 5-HT2 receptors, which are crucial for modulating neurotransmitter systems involved in psychotic disorders and mood regulation .

- Enzyme Inhibition : It may inhibit specific kinases involved in cell signaling pathways, which could contribute to its potential as an anticancer agent .

Antipsychotic Properties

Research indicates that derivatives of piperazine, including 1-(2-Chloro-5-nitrobenzoyl)-3-methylpiperazine, exhibit antipsychotic effects. These compounds can ameliorate symptoms of schizophrenia by blocking dopamine receptors, thereby reducing psychotic episodes .

Anticancer Activity

Preliminary studies have suggested that this compound may possess cytotoxic properties against various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in human leukemia and breast cancer cells, with findings indicating significant activity at sub-micromolar concentrations .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CEM-13 (Leukemia) | 0.65 | Induction of apoptosis |

| MCF-7 (Breast) | 2.41 | Caspase activation |

| U-937 (Monocytic) | Not reported | Not specified |

Case Studies

- Antipsychotic Efficacy : In a controlled study involving animal models, compounds similar to 1-(2-Chloro-5-nitrobenzoyl)-3-methylpiperazine demonstrated a reduction in apomorphine-induced climbing behavior, indicating potential antipsychotic efficacy. This effect was associated with reduced extrapyramidal side effects compared to traditional neuroleptics .

- Cytotoxicity in Cancer Research : A study published in MDPI highlighted that derivatives of the compound showed higher selectivity and activity against specific cancer cell lines compared to established chemotherapeutics like doxorubicin. Flow cytometry assays revealed that these compounds effectively induced apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.